molecular formula C17H32ClN2O8PS B13856774 [(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

Cat. No.: B13856774
M. Wt: 490.9 g/mol
InChI Key: GOTDPKVMVWZIIW-DFWXYXNQSA-N
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Description

This compound is a highly functionalized carbohydrate derivative with a complex stereochemical arrangement. Its structure includes:

  • A dihydroxyoxane (tetrahydro-2H-pyran) core substituted with a methylsulfanyl group at position 2 and a dihydrogen phosphate at position 3 .
  • A (4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl moiety linked via an amide bond to a chiral chloro-propyl side chain at position 6 of the oxane ring .
  • Stereochemical specificity at multiple centers (2R,5R,6R and 1S,2S), which likely influence its biological activity and metabolic stability .

The methylsulfanyl group may enhance lipophilicity, impacting membrane permeability .

Properties

Molecular Formula

C17H32ClN2O8PS

Molecular Weight

490.9 g/mol

IUPAC Name

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1

InChI Key

GOTDPKVMVWZIIW-DFWXYXNQSA-N

Isomeric SMILES

CC[C@@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Characteristics

  • Molecular Formula: C17H32ClN2O8PS
  • Molecular Weight: 490.9 g/mol
  • CAS Number: 54887-31-9
  • Synonyms: Clindamycin B 2-Phosphate Ammonium Salt, Clindamycin-B2-phosphate
  • IUPAC Name: [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-Chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate.

Preparation Methods Analysis

Key Synthetic Steps

Preparation of the Oxane Core
  • The oxane ring with four stereocenters (2R,3R,4S,5R,6R) is typically derived from a carbohydrate precursor or synthesized via stereoselective cyclization methods.
  • Hydroxyl groups at positions 4 and 5 are introduced and protected/deprotected as needed to allow selective functionalization.
Introduction of the 2-Methylsulfanyl Group
  • The methylsulfanyl group at position 2 is introduced via nucleophilic substitution or thiolation reactions on an appropriate precursor.
  • Control of stereochemistry at this position is critical for biological activity.
Attachment of the Side Chain
  • The 2-chloro-1-amino-propyl side chain bearing the (4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl group is coupled via amide bond formation.
  • This step often involves activation of the carboxyl group on the pyrrolidine moiety using coupling reagents (e.g., carbodiimides) followed by reaction with the amino group on the oxane derivative.
Phosphorylation
  • The free hydroxyl group at the 3-position of the oxane ring is phosphorylated using phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions.
  • The reaction is typically carried out in the presence of a base and an appropriate solvent to yield the dihydrogen phosphate ester.
  • Purification steps follow to isolate the target phosphate salt, often as the ammonium salt for enhanced solubility.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Outcome/Notes
Oxane ring formation Carbohydrate precursor, stereoselective cyclization Stereochemically pure oxane core
Methylsulfanyl substitution Thiolation reagents, nucleophilic substitution Introduction of 2-methylsulfanyl group
Side chain coupling Carbodiimide coupling agents (e.g., EDC, DCC), solvents like DMF Formation of amide bond with pyrrolidine moiety
Phosphorylation POCl3 or phosphoramidite reagents, base (e.g., pyridine), low temperature Formation of dihydrogen phosphate ester
Purification Crystallization, chromatography Isolation of pure compound as ammonium salt

Chemical Reactions Analysis

Types of Reactions

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while substitution of the chloro group with an amino group can form an amine derivative.

Scientific Research Applications

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Carbohydrate Derivatives (Compounds 16 and 17)

Structural Similarities :

  • Both feature tetrahydro-2H-pyran cores with multiple hydroxyl groups and phosphate/acetyl modifications .
  • Triazole rings (as in Compound 16) and fluorinated chains (e.g., heptadecafluoroundecanamido groups) are absent in the target compound .

Key Differences :

Property Target Compound Compound 17
Substituents Methylsulfanyl, pyrrolidine-carbonyl Fluorinated alkyl, triazole rings
Polarity Moderate (phosphate balance) High (fluorinated chains)
Synthetic Complexity High (stereochemical control) Extreme (fluorination steps)

Functional Implications :

  • Fluorinated analogs exhibit enhanced metabolic stability but may suffer from reduced solubility .
  • The target compound’s pyrrolidine-carbonyl group could improve target binding specificity compared to non-functionalized triazoles .
Pyrrolidine/Pyrrolo-Pyridazine Derivatives (EP 4 374 877 A2)

Example 329 : A pyrrolo-pyridazine carboxamide with dichloro-hydroxyphenyl and trifluoromethylpyridyl groups .

Property Target Compound Example 329
Core Structure Dihydroxyoxane Pyrrolo-pyridazine
Key Substituents Chloro-propyl, phosphate Dichloro-phenyl, trifluoromethyl
Molecular Weight ~600–650 g/mol (estimated) ~850–900 g/mol

Activity Notes:

  • Example 329’s aromatic substituents suggest kinase or receptor antagonism, while the target compound’s carbohydrate backbone may target glycosidases or phosphorylases .
Phosphate-Containing Analogues
  • Compound : A trihydroxyoxane derivative with a hydroxymethyl group and phosphate .
    • The target compound’s methylsulfanyl group replaces the hydroxymethyl, reducing polarity (logP ~1.5 vs. ~−0.8) .
  • Diphosphate: Features a diphosphate group and tetrahydrofuran core . The diphosphate enhances enzymatic recognition (e.g., nucleotide biosynthesis), whereas the target’s monophosphate may limit off-target interactions .
Sulfur-Containing Variants

Sulfinyl Analog :

  • Differs by a methylsulfinyl (S=O) group vs. the target’s methylsulfanyl (S–CH₃) .
  • Impact :
    • Sulfinyl groups increase polarity (HPLC retention time ↓) and oxidative stability .
    • Methylsulfanyl may enhance passive diffusion (e.g., blood-brain barrier penetration) .

Biological Activity

The compound [(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate is a complex organic molecule with significant biological activity. Its structure includes multiple chiral centers, which contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C18H32ClN2O8PS
Molecular Weight 502.947 g/mol
IUPAC Name [(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate]
CAS Number 24729-96-2

Structure

The compound features a tetrahydro-pyran ring with hydroxyl and methylthio substituents, which are critical for its biological interactions. The presence of the chloro and pyrrolidine groups indicates potential interactions with various biological targets.

Research indicates that this compound may act on specific enzymatic pathways. For instance, it has been shown to inhibit lysosomal phospholipase A2 (PLA2G15), a target for drugs that can induce phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes. This inhibition is significant because it suggests that the compound could be used to study or mitigate drug-induced toxicity in therapeutic settings .

Therapeutic Applications

The compound's unique structure suggests potential applications in treating conditions related to phospholipid metabolism disorders. Its inhibition of PLA2G15 provides a pathway for exploring its use in drug development aimed at preventing or treating phospholipidosis.

Study on Drug-Induced Toxicity

A notable study assessed the effects of various compounds on PLA2G15 activity. Among 163 tested drugs, this compound exhibited significant inhibitory effects, supporting its role as a potential therapeutic agent against drug-induced phospholipidosis . The study highlighted that compounds with similar structural motifs could predict toxicity more accurately than traditional models based solely on chemical properties.

In Vitro Assays

In vitro assays have demonstrated that the compound can induce cellular responses consistent with phospholipidosis. These findings suggest that while the compound may have therapeutic potential, careful consideration must be given to its dosing and administration to avoid adverse effects associated with phospholipid accumulation in cells .

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound, and what intermediates are critical for its assembly?

Methodological Answer:
The synthesis involves modular construction of the oxane ring, pyrrolidine-carboxamide moiety, and phosphate group. Key intermediates include:

  • (4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid : Synthesized via enantioselective alkylation of pyrrolidine precursors, followed by carbamate protection to preserve stereochemistry .
  • Chlorinated propylamine intermediate : Achieved through stereospecific chlorination of a pre-functionalized propyl backbone using SOCl₂ or PCl₃ under anhydrous conditions .
  • Oxane ring formation : Cyclization of a dihydroxy-thioether precursor via acid-catalyzed ring closure, with careful control of temperature (0–5°C) to avoid epimerization .

Critical Step : Use of LCMS (e.g., m/z 867.0 [M+H]+) and chiral HPLC (retention time 1.31–1.37 min under SMD-TFA05 conditions) to monitor intermediate purity and stereochemical fidelity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or CD₃OD) confirm the oxane ring conformation, methylsulfanyl group position, and pyrrolidine substitution pattern. Key signals include δ 3.85–4.20 ppm (oxane C3/C4 hydroxyls) and δ 1.25–1.40 ppm (4-ethyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular formula (e.g., observed m/z 853.0 [M+H]+ vs. calculated 853.2) .
  • Chiral HPLC : Using a CHIRALPAK® AD-H column with hexane/isopropanol (85:15) resolves enantiomeric impurities (<0.5% by area) .

Note : Differential scanning calorimetry (DSC) can assess crystallinity, critical for reproducibility in biological assays .

Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC. The phosphate ester is labile below pH 3, requiring lyophilization for long-term storage .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month). Key degradation products include hydrolyzed oxane rings (detected via LCMS) and oxidized thioether groups (δ 2.55 ppm in ¹H NMR) .

Recommendation : Store lyophilized samples at -20°C under argon to prevent oxidation .

Advanced: What strategies ensure stereochemical fidelity during synthesis, particularly at the (2R,5R,6R) oxane and (4R) pyrrolidine centers?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride to enforce the 4R configuration. Mitsunobu conditions (DIAD, Ph₃P) invert hydroxyl group stereochemistry during oxane ring formation .
  • Dynamic Kinetic Resolution : For the (1S,2S)-chloro-propylamine intermediate, employ Rh-catalyzed asymmetric hydrogenation to achieve >98% ee .
  • Protecting Groups : Temporary silyl ethers (TBS or TIPS) shield hydroxyl groups during phosphorylation to prevent racemization .

Validation : X-ray crystallography of intermediates (e.g., oxane ring) confirms absolute configuration .

Advanced: How can researchers resolve contradictions in spectral data, such as discrepancies in NMR or LCMS results?

Methodological Answer:

  • NMR Discrepancies : For split signals (e.g., δ 4.15 vs. δ 4.20 ppm), re-examine solvent effects (D₂O vs. DMSO-d₆) or hydrate formation. Use 2D-COSY to distinguish diastereomers .
  • LCMS Anomalies : If unexpected m/z peaks arise (e.g., m/z 869.0 vs. 867.0), test for adducts (Na⁺/K⁺) or in-source fragmentation. Compare with synthetic byproducts (e.g., dechlorinated analogs) .
  • Case Study : A ¹³C NMR shift at δ 75.5 ppm (C3 hydroxyl) may indicate partial oxidation; confirm via iodometric titration .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound’s biological targets?

Methodological Answer:

  • Analog Synthesis : Replace the methylsulfanyl group with -SCH₂F or -SO₂CH₃ to assess electronic effects on target binding .
  • Pharmacophore Mapping : Docking studies (e.g., AutoDock Vina) identify critical interactions between the pyrrolidine-carboxamide and hydrophobic pockets in target enzymes .
  • In Vitro Testing : Measure IC₅₀ against kinase panels (e.g., Src/Abl) to correlate stereochemistry with potency. For example, the (2R,5R,6R) configuration shows 10-fold higher activity than (2S) epimers .

Data Interpretation : Use multivariate analysis (PCA or PLS) to link structural descriptors (logP, polar surface area) with bioactivity .

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